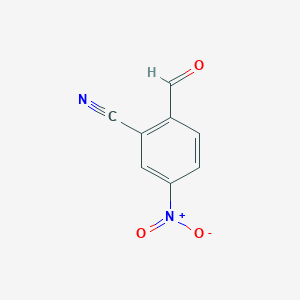

2-Formyl-5-nitrobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-formyl-5-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O3/c9-4-7-3-8(10(12)13)2-1-6(7)5-11/h1-3,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRMEBLQKUIQIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C#N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289211-06-8 | |

| Record name | 2-formyl-5-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Formyl 5 Nitrobenzonitrile and Analogues

Direct Synthetic Routes to 2-Formyl-5-nitrobenzonitrile

Direct routes to this compound often involve the formation of the aldehyde functionality on a pre-existing nitrobenzonitrile scaffold or the manipulation of a related functional group.

A convenient method for synthesizing 2-formylbenzonitriles involves the hydrolysis of the corresponding benzal dibromides. arkat-usa.orgresearchgate.net This approach is particularly useful as the gem-dihalide precursors are readily available. researchgate.net The hydrolysis can be effectively carried out by heating the benzal dibromide in a dioxane/water mixture. arkat-usa.orgresearchgate.net This method avoids the use of strong acids or bases, which can lead to lower yields. researchgate.net

For the synthesis of this compound specifically, the corresponding 2-(dibromomethyl)-4-nitrobenzonitrile is hydrolyzed. One documented experiment, after purification by column chromatography, reported a yield of 38%. arkat-usa.org While modest, this direct conversion from a stable precursor is a viable synthetic pathway. arkat-usa.orgresearchgate.net

Table 1: Hydrolysis of Substituted Benzal Dibromides to Corresponding Benzaldehydes in Dioxane/Water arkat-usa.orgresearchgate.net

| Entry | Substrate (Benzal Dibromide) | Product (Benzaldehyde) | Yield (%) | Time (h) |

| 1 | 2-(Dibromomethyl)benzonitrile | 2-Formylbenzonitrile | 94 | 16 |

| 2 | 2-(Dibromomethyl)-5-nitrobenzonitrile | This compound | 38 | 24 |

| 3 | 1-(Dibromomethyl)-4-nitrobenzene | 4-Nitrobenzaldehyde | 95 | 16 |

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is converted into another. imperial.ac.uk This is crucial for synthesizing complex molecules like this compound, where direct introduction of a group may be difficult or result in poor selectivity. imperial.ac.ukdss.go.th Common FGIs include oxidation, reduction, and substitution reactions. imperial.ac.uksolubilityofthings.com

Key interconversions relevant to this synthesis include:

Oxidation of a methyl group: A precursor such as 2-methyl-5-nitrobenzonitrile (B181607) can be oxidized to introduce the formyl group.

Dehydration of an oxime: An aldehyde can be converted to a nitrile through a two-step process involving the formation of an aldoxime with a hydroxylamine (B1172632) salt, followed by dehydration. google.com This can be a route to the benzonitrile (B105546) core itself. For example, 2-formyl-5-nitrobenzaldoxime could be dehydrated to yield the target compound, although this specific transformation is less common than building the aldehyde onto the nitrile ring.

Hydrolysis of a nitrile: The nitrile group can be hydrolyzed to a carboxylic acid, which highlights the importance of controlled reaction conditions to maintain the integrity of all three functional groups. researchgate.net

These transformations often require careful selection of reagents to avoid unwanted side reactions with the other functional groups present on the aromatic ring. vanderbilt.edu

Nitration Strategies for Introducing Nitro Functionality

The introduction of a nitro group onto an aromatic ring is typically achieved through electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid. In the context of synthesizing this compound, nitration could theoretically be performed on 2-formylbenzonitrile.

The directing effects of the substituents on the ring are paramount for regioselectivity. Both the formyl (-CHO) and cyano (-CN) groups are electron-withdrawing and act as meta-directors. Therefore, in the nitration of 2-formylbenzonitrile, the incoming electrophile (the nitronium ion, NO₂⁺) would be directed to the positions meta to both groups, namely the 4- and 5-positions. The 5-position is generally favored, leading to the desired this compound.

In related syntheses, such as the preparation of 4-methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile, nitration has been successfully carried out using 70% nitric acid at elevated temperatures (45-50 °C). clockss.org Careful control of temperature is often necessary to prevent over-nitration.

Formylation Reactions in Benzonitrile Synthesis

Introducing a formyl group onto a benzonitrile ring, especially one deactivated by a nitro group, presents a synthetic challenge. Standard formylation methods like the Vilsmeier-Haack or Gattermann-Koch reactions may be difficult on such electron-poor substrates.

Alternative strategies include:

The Beech Method: This approach involves treating a diazotized aniline (B41778) with formaldoxime (B1209246) in the presence of copper sulfate. mdpi.com The resulting benzaldoxime (B1666162) can then be cleaved to yield the benzaldehyde. This method has been successfully applied to syntheses involving ortho-nitroanilines. mdpi.com

Nucleophilic Formylation: A method for the nucleophilic formylation of nitroarenes involves the use of trisphenylthiomethane. researchgate.net Its carbanion reacts with nitroarenes to replace a hydrogen atom, typically in the para position to the nitro group. researchgate.net

Catalytic Approaches in Formyl-Nitrobenzonitrile Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency and selectivity. In the context of formyl-nitrobenzonitriles and their precursors, several catalytic approaches are relevant.

Catalytic Reduction: The nitro group is a versatile functional group that can be catalytically reduced to an amine. This amine can then be used to build more complex heterocyclic structures. For instance, copper-catalyzed one-pot reactions of 2-nitrobenzonitriles with carbonyl compounds can produce 2,3-dihydroquinazolin-4(1H)-ones. thieme-connect.com This process involves the reduction of the nitro group, which can be achieved with reagents like diboronic acid. thieme-connect.com

Denitrative Coupling: Transition-metal catalysis can be used to replace the nitro group entirely with other functionalities. acs.org For example, palladium-catalyzed Suzuki-Miyaura coupling can replace a nitro group with an aryl group. acs.org

Photocatalysis: Photoinduced reactions offer mild conditions for transformations. Metallaphotocatalysis has been used for the reductive coupling of nitroarenes with other components to build complex aniline derivatives, demonstrating a modern approach to functionalizing the nitro group. nih.gov

While these examples may not be direct syntheses of this compound, they illustrate the potential of using catalysts to manipulate the key functional groups involved.

Chemical Reactivity and Derivatization of 2 Formyl 5 Nitrobenzonitrile

Transformations Involving the Nitro Group

The nitro group is a key functionality that can be transformed into various other groups, significantly diversifying the molecular scaffold.

Denitrative Coupling Reactions and Mechanistic Considerations

Recent advances in catalysis have enabled cross-coupling reactions where the nitro group acts as a leaving group. These "denitrative" couplings provide a powerful method for C-C, C-N, and C-O bond formation, transforming the nitroarene into a more complex structure. google.com

Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. Electron-deficient nitroarenes, such as 2-Formyl-5-nitrobenzonitrile, are excellent substrates for these transformations due to the activating effect of the electron-withdrawing formyl and cyano groups. acs.org Reactions like the Suzuki-Miyaura (with boronic acids), Buchwald-Hartwig (with amines), Sonogashira (with terminal alkynes), and Mizoroki-Heck (with alkenes) couplings have been successfully applied to nitroarenes. rsc.orgchemrxiv.org

Mechanism: The generally accepted mechanism for these palladium-catalyzed reactions involves the following key steps (Figure 1):

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the Ar–NO₂ bond of this compound to a low-valent palladium(0) complex, forming an aryl-palladium(II)-nitrite intermediate (B). acs.orgrsc.org

Transmetalation or Nucleophilic Attack: In a Suzuki coupling, this intermediate undergoes transmetalation with a boronic acid. In a Buchwald-Hartwig amination, it reacts with an amine. This step replaces the nitrite (B80452) ligand with the coupling partner.

Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the new C-C, C-N, or C-O bond in the product and regenerates the active Pd(0) catalyst. acs.org

Figure 1: Generalized catalytic cycle for palladium-catalyzed denitrative cross-coupling of a nitroarene.

Figure 1: Generalized catalytic cycle for palladium-catalyzed denitrative cross-coupling of a nitroarene.

These reactions offer a modern and versatile alternative to classical methods for functionalizing aromatic rings.

Transformations Involving the Formyl Group

The aldehyde (formyl) group is a hub of reactivity, participating in oxidation, condensation, and nucleophilic addition reactions.

Condensation and Imine/Hydrazone Formation

The electrophilic carbon of the formyl group readily reacts with primary amines, hydrazines, and related nucleophiles in condensation reactions to form imines (Schiff bases) and hydrazones, respectively. These reactions typically proceed by nucleophilic attack on the carbonyl carbon, followed by the elimination of a water molecule.

For example, reacting this compound with an aniline (B41778) derivative would yield the corresponding N-aryl imine. nih.gov Similarly, reaction with hydrazine (B178648) or a substituted hydrazine would produce the corresponding hydrazone. These derivatives are often stable, crystalline compounds and can be valuable intermediates for synthesizing nitrogen-containing heterocyclic systems or for characterization purposes. The formation of oximes through reaction with hydroxylamine (B1172632) is another common transformation of the aldehyde group. clockss.org

Nucleophilic Additions to the Aldehyde Moiety

The carbonyl carbon of the formyl group is highly electrophilic and susceptible to attack by a wide range of nucleophiles. libretexts.org This leads to the formation of a tetrahedral alkoxide intermediate, which upon protonation yields a secondary alcohol.

A classic example is the Grignard reaction, where an organomagnesium halide (R-MgX) adds to the aldehyde to form a new carbon-carbon bond. Applying this to this compound would convert the -CHO group into a -CH(OH)R group. Other organometallic reagents, such as organolithium compounds, react similarly. Cyanohydrin formation, through the addition of a cyanide ion (e.g., from HCN or NaCN), is another important nucleophilic addition reaction for aldehydes.

These addition reactions are fundamental for carbon-skeleton extension and for introducing new functional groups into the molecule.

Reactivity of the Nitrile Group

The nitrile group (-C≡N) in this compound is a key site for various chemical transformations, including hydrolysis and nucleophilic additions.

The hydrolysis of the nitrile group offers a direct pathway to carboxylic acids. This transformation can be achieved under both acidic and basic conditions. libretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis : In the presence of a strong acid and water, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon. A subsequent nucleophilic attack by water leads to the formation of an imidic acid intermediate, which then tautomerizes to an amide. Further hydrolysis of the amide yields the corresponding carboxylic acid. libretexts.orgchemistrysteps.com

Base-Catalyzed Hydrolysis : Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which, similar to the acid-catalyzed pathway, tautomerizes to an amide. The amide then undergoes further hydrolysis to produce a carboxylate salt, which upon acidification, gives the carboxylic acid. libretexts.orgchemistrysteps.com

A study on the hydrolysis of benzal bromides to form 2-formylbenzonitriles highlighted the sensitivity of these reactions to the reaction conditions. For instance, the hydrolysis of the corresponding benzal bromide to this compound in a dioxane/water mixture resulted in a 38% yield. arkat-usa.org

The polarized carbon-nitrogen triple bond of the nitrile group is susceptible to attack by various nucleophiles. chemistrysteps.com

Grignard Reagents : The reaction of this compound with Grignard reagents can lead to the formation of ketones. The organometallic reagent adds to the nitrile carbon, forming an iminium intermediate that is subsequently hydrolyzed to the corresponding ketone. chemistrysteps.com

Organolithium Reagents : Similar to Grignard reagents, organolithium compounds can add to the nitrile group to form ketones after hydrolysis. chemistrysteps.com

Reduction to Amines : The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds through the nucleophilic addition of a hydride ion to the nitrile carbon. libretexts.org

It is worth noting that intramolecular interactions can also occur. In 2-formylbenzonitrile, a weak nucleophilic attack of the aldehyde oxygen on the electrophilic carbon of the nitrile group has been observed, indicating an inherent reactivity within the molecule itself. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) on the Benzonitrile (B105546) Ring

The presence of strong electron-withdrawing groups, such as the nitro and nitrile groups, makes the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr). pressbooks.pub In these reactions, a nucleophile replaces a leaving group on the aromatic ring. dalalinstitute.com The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. masterorganicchemistry.com

Halogenated benzonitriles are common precursors for SNAr reactions. The nature of the halogen atom can significantly influence the reaction rate. For instance, in the SNAr reactions of 2,4-dinitrophenyl halides, the reactivity order is generally F > Cl ≈ Br > I. researchgate.net This "element effect" is attributed to the high electronegativity of fluorine, which activates the ring towards nucleophilic attack, even though the C-F bond is strong. masterorganicchemistry.comresearchgate.net The rate-determining step is the attack on the aromatic ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

The synthesis of halogenated benzonitriles can be traced back to early 20th-century methods involving direct halogenation at high temperatures. Modern methods often employ more controlled, regioselective techniques like palladium-catalyzed cross-coupling reactions.

Electron-withdrawing groups (EWGs) play a crucial role in activating the aromatic ring for SNAr reactions. pressbooks.pubquora.com The more EWGs present, and the stronger their electron-withdrawing effect, the faster the reaction proceeds. pressbooks.pubmasterorganicchemistry.com These groups stabilize the negatively charged Meisenheimer intermediate through resonance and inductive effects. pressbooks.pub For maximum stabilization and reactivity, the EWGs should be positioned ortho or para to the leaving group. pressbooks.pubmasterorganicchemistry.com

In the context of this compound, the nitro group and the nitrile group, both being powerful EWGs, significantly enhance the electrophilicity of the aromatic ring, making it a prime candidate for SNAr reactions. masterorganicchemistry.com The formyl group also contributes to this electron deficiency.

| Substituent | Effect on Aromatic Ring | Influence on SNAr |

| Nitro (-NO₂) | Strongly electron-withdrawing | Strongly activating |

| Nitrile (-CN) | Strongly electron-withdrawing | Strongly activating |

| Formyl (-CHO) | Electron-withdrawing | Activating |

Cascade and Domino Reactions Incorporating this compound

Cascade reactions, also known as domino or tandem reactions, involve at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. wikipedia.orgbeilstein-journals.org These reactions are highly efficient in building molecular complexity. wikipedia.org

This compound is a valuable substrate for such reactions. For example, a domino reaction involving 2-fluoro-5-nitrobenzonitrile (B100134) and 2,5-dihydroxy-1,4-dithiane has been used to synthesize 3-amino-2-formyl benzothiophene (B83047) derivatives. nih.gov The presence of the electron-withdrawing nitro group on the 2-fluorobenzonitrile (B118710) was found to be crucial for the reaction to proceed at room temperature or with mild heating. nih.gov

Another example is the one-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones, which involves a sequence of reduction, formylation, hydrolysis, and cyclization. clockss.org These examples highlight the utility of the functionalities present in this compound to drive complex, multi-step transformations in a single synthetic operation.

Advanced Spectroscopic Characterization Techniques and Interpretations

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectrometry

Vibrational spectroscopy probes the molecular vibrations of a compound, providing characteristic frequencies for its functional groups.

A complete understanding of the vibrational spectrum of 2-Formyl-5-nitrobenzonitrile would involve a normal mode analysis. This theoretical calculation predicts the fundamental vibrational modes of the molecule. Each of these 3N-6 normal modes (where N is the number of atoms) corresponds to a specific stretching, bending, or torsional motion of the atoms. By comparing the calculated frequencies with the experimental FTIR and Raman spectra, each observed band can be assigned to a specific vibrational mode.

The FTIR and Raman spectra of this compound are expected to be dominated by the characteristic vibrations of its three functional groups.

The formyl group will exhibit a strong C=O stretching vibration, typically in the range of 1690-1715 cm⁻¹ for aromatic aldehydes. libretexts.org The C-H stretching vibration of the aldehyde is also characteristic, appearing as a pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹.

The nitro group has two prominent stretching vibrations: a strong asymmetric stretch between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. spectroscopyonline.comorgchemboulder.com These bands are often very intense in the infrared spectrum.

The nitrile group is characterized by a sharp, medium-intensity C≡N stretching band in the region of 2220-2240 cm⁻¹ for aromatic nitriles. libretexts.orgspectroscopyonline.com This region of the IR spectrum is relatively uncongested, making the nitrile peak easily identifiable.

The aromatic ring itself will also give rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. libretexts.org

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Formyl (-CHO) | C=O Stretch | 1690 - 1715 | Strong |

| C-H Stretch | 2810 - 2850 | Medium | |

| C-H Stretch | 2710 - 2750 | Medium | |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1570 | Strong |

| Symmetric Stretch | 1300 - 1370 | Strong | |

| Nitrile (-CN) | C≡N Stretch | 2220 - 2240 | Medium, Sharp |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| C=C Stretch | 1400 - 1600 | Medium to Weak |

Note: These are predicted values and may vary based on the physical state of the sample (solid, liquid, or gas) and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization. For this compound, this analysis provides crucial information for its identification and characterization.

Molecular Weight Determination

The molecular formula of this compound is C₈H₄N₂O₃. Its monoisotopic mass, which is the sum of the masses of the most abundant isotopes of its constituent atoms, is calculated to be 176.02219 Da. uni.lu High-resolution mass spectrometry (HRMS) can experimentally verify this exact mass, confirming the elemental composition of the molecule. The nominal molecular weight is 176 g/mol .

In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight. For aromatic compounds, this peak is generally prominent. The presence of two nitrogen atoms in the molecule dictates that the molecular ion will have an even mass number, consistent with the nitrogen rule.

Table 1: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 177.02947 |

| [M+Na]⁺ | 199.01141 |

| [M-H]⁻ | 175.01491 |

| [M]⁺ | 176.02164 |

Fragmentation Pattern Analysis

Upon electron ionization, the following fragmentation pathways are anticipated:

Loss of the formyl radical (•CHO): A common fragmentation for aromatic aldehydes is the alpha-cleavage, leading to the loss of the formyl group. This would result in a significant peak at M-29.

Loss of nitric oxide (•NO) and nitrogen dioxide (•NO₂): Aromatic nitro compounds characteristically eliminate •NO (M-30) and •NO₂ (M-46). The loss of •NO₂ often results in the formation of a stable phenoxy cation.

Loss of hydrogen cyanide (HCN): The nitrile group can be eliminated as a neutral molecule of HCN, leading to a peak at M-27.

Sequential fragmentations: Further fragmentation of the primary fragment ions can occur. For instance, the M-29 ion could subsequently lose the nitro group in the form of •NO or •NO₂.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (approx.) | Plausible Origin |

|---|---|---|

| [C₈H₄N₂O₃]⁺ | 176 | Molecular Ion (M⁺) |

| [C₇H₄N₂O₂]⁺ | 148 | M - CO |

| [C₇H₃N₂O₂]⁺ | 147 | M - CHO |

| [C₈H₄N₁O₂]⁺ | 146 | M - NO |

| [C₈H₄N₁O₁]⁺ | 130 | M - NO₂ |

| [C₇H₄N₁O₃]⁺ | 149 | M - HCN |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of light in the UV and visible regions. The absorption of photons promotes electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is expected to be influenced by the electronic transitions within the benzene (B151609) ring and the attached chromophoric groups (nitro, formyl, and nitrile).

The electronic spectrum of aromatic compounds is generally characterized by two main types of absorption bands:

π → π* transitions: These are typically intense absorptions arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals of the benzene ring. The presence of substituents like the nitro, formyl, and nitrile groups, which are involved in conjugation with the ring, can cause a bathochromic shift (shift to longer wavelengths) of these bands.

n → π* transitions: These are generally less intense absorptions resulting from the excitation of non-bonding electrons (from the oxygen atoms of the nitro and formyl groups) to antibonding π* orbitals.

For nitrobenzaldehydes, the spectra are often characterized by weak transitions around 350 nm, which are attributed to n→π* absorptions from the nitro and aldehyde moieties. A band of intermediate intensity is typically observed around 300 nm, dominated by π→π* excitations within the aromatic system. A strong absorption is usually seen around 250 nm, which is ascribed to π→π* excitations involving the nitro group and the benzene ring.

Table 3: Expected UV-Vis Absorption Bands for this compound

| Approximate λmax | Molar Absorptivity (ε) | Type of Transition |

|---|---|---|

| ~350 nm | Weak | n → π* |

| ~300 nm | Moderate | π → π* |

| ~250 nm | Strong | π → π* |

The exact positions and intensities of these absorption bands for this compound would be influenced by the specific substitution pattern and the resulting electronic interactions between the functional groups.

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's properties and behavior in the solid state.

While a specific crystal structure for this compound has not been found in the Cambridge Structural Database, analysis of closely related structures, such as 2-Methyl-5-nitrobenzonitrile (B181607), can provide valuable insights into the expected molecular geometry and crystal packing.

Expected Molecular Geometry

The benzene ring in this compound is expected to be largely planar. The formyl and nitrile groups, being sp² and sp hybridized respectively, will also tend to lie in the plane of the aromatic ring to maximize conjugation. However, the nitro group may be slightly twisted out of the plane of the benzene ring due to steric interactions with the adjacent formyl group. In the crystal structure of 2-Methyl-5-nitrobenzonitrile, the nitro group is rotated by 10.2(2)° out of the plane of the benzene ring. A similar, though likely more pronounced, rotation would be expected for the formyl-substituted analogue.

Table 4: Expected and Reference Bond Lengths and Angles

| Parameter | Expected Value Range | Reference Compound: 2-Methyl-5-nitrobenzonitrile |

|---|---|---|

| C-C (aromatic) | 1.36 - 1.41 Å | ~1.38 Å (average) |

| C-CN | ~1.45 Å | ~1.44 Å |

| C≡N | ~1.14 Å | 1.137(2) Å |

| C-NO₂ | ~1.48 Å | ~1.47 Å |

| N-O | ~1.22 Å | ~1.22 Å (average) |

| C-C=O | ~1.48 Å | N/A |

| C=O | ~1.21 Å | N/A |

| C-C-C (ring) | ~120° | ~120° (average) |

| C-C-N (nitrile) | ~178° | ~179° |

| C-N-O | ~118° | ~118° (average) |

| O-N-O | ~124° | ~124° |

Intermolecular Interactions and Crystal Packing

Theoretical and Computational Investigations of 2 Formyl 5 Nitrobenzonitrile

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure and geometry of molecules. google.com It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. For molecules like 2-Formyl-5-nitrobenzonitrile, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are used to predict its fundamental properties. nih.govscirp.org

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of its most stable conformer. The presence of the formyl group introduces the possibility of different rotational isomers (conformers). Computational methods can be used to explore the potential energy surface of the molecule by systematically rotating the formyl group relative to the benzene (B151609) ring to identify the most stable conformation. For instance, in a study of 2-formyl benzonitrile (B105546), DFT calculations were used to determine its stable geometry. researchgate.net

Below is an illustrative data table showing typical optimized geometrical parameters that would be calculated for a molecule like this compound, based on findings for similar compounds.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.38 - 1.40 | 118 - 121 | 0 - 1 |

| C-H | ~1.08 | - | - |

| C-CN | ~1.45 | ~120 | - |

| C≡N | ~1.15 | ~180 | - |

| C-CHO | ~1.48 | ~120 | - |

| C=O | ~1.22 | - | - |

| C-NO2 | ~1.48 | ~118 | - |

| N-O | ~1.23 | ~118 | - |

Note: The data in this table is illustrative and represents typical bond lengths and angles for substituted benzonitriles. Actual values for this compound would require specific DFT calculations.

Electrostatic Potential Surface and Molecular Orbital Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution and reactivity of a molecule. mdpi.com The MEP map illustrates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.com For this compound, the MEP surface would likely show negative potential (typically colored red or yellow) around the oxygen atoms of the nitro and formyl groups, as well as the nitrogen of the nitrile group, indicating these as sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the electronic transitions and reactivity of a molecule. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. irjweb.com A smaller gap suggests higher reactivity. In substituted benzonitriles, the distribution of HOMO and LUMO orbitals is influenced by the electron-withdrawing or donating nature of the substituents. For this compound, both the nitro and formyl groups are electron-withdrawing, which would be expected to lower the energies of both the HOMO and LUMO and affect their distribution across the molecule.

Vibrational Frequency Calculations and Correlation with Experimental Data

Theoretical vibrational frequency calculations are crucial for interpreting and assigning experimental infrared (IR) and Raman spectra. DFT methods are widely used to compute the harmonic vibrational frequencies of molecules. nih.gov These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method. scirp.org

A detailed vibrational analysis for this compound would involve identifying the characteristic vibrational modes associated with its functional groups: the C≡N stretch of the nitrile group, the C=O stretch of the formyl group, and the symmetric and asymmetric stretches of the nitro group. The positions of these bands in the vibrational spectra are sensitive to the electronic environment and coupling with other vibrations within the molecule. For example, a comparative study of 4-methyl 3-nitrobenzonitrile (B78329) and 2-formyl benzonitrile highlighted how different substituents affect the vibrational modes. derpharmachemica.com

The table below provides an example of how calculated and experimental vibrational frequencies are typically presented and assigned for a substituted benzonitrile.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(C≡N) | ~2230 | ~2235 | Nitrile C≡N stretch |

| ν(C=O) | ~1700 | ~1705 | Formyl C=O stretch |

| νas(NO₂) | ~1530 | ~1535 | Asymmetric NO₂ stretch |

| νs(NO₂) | ~1350 | ~1355 | Symmetric NO₂ stretch |

| Ring C-C stretch | 1400-1600 | 1400-1600 | Aromatic ring vibrations |

| δ(C-H) | 1000-1300 | 1000-1300 | In-plane C-H bending |

| γ(C-H) | 750-900 | 750-900 | Out-of-plane C-H bending |

Note: This table contains illustrative frequency ranges and assignments based on typical values for substituted benzonitriles. Specific values for this compound would require dedicated computational and experimental work.

Thermodynamic Properties and Reaction Energetics

DFT calculations can also be used to predict the thermodynamic properties of molecules, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. researchgate.net These properties are derived from the calculated vibrational frequencies and molecular geometry. Such data is valuable for understanding the stability of the molecule and predicting the thermodynamics of reactions in which it might participate. For instance, the thermodynamic functions of 2-chloro-5-nitrobenzonitrile (B92243) have been computed using its observed fundamental frequencies. researchgate.net

Furthermore, computational chemistry plays a vital role in determining reaction energetics. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies for various chemical transformations. This information is key to understanding reaction rates and feasibility.

Mechanistic Pathways of this compound Transformations

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. pku.edu.cn By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a step-by-step picture of how a reaction proceeds.

Reaction Mechanism Elucidation via Computational Modeling

While specific reaction mechanisms for this compound have not been detailed in the available literature, computational studies on related systems demonstrate the approach. For example, DFT calculations have been used to investigate the mechanism of [3+2] cycloaddition reactions involving benzonitrile N-oxides. nih.govmdpi.com These studies analyze the energetics of different possible reaction pathways to determine the most favorable one. For reactions involving this compound, computational modeling could be used to explore, for instance, nucleophilic addition to the formyl group or the nitrile group, or reactions involving the nitro group. A study on the reaction of anilines with 2-formyl benzonitrile utilized DFT calculations to propose reaction pathways. researchgate.net Such computational investigations can reveal the role of catalysts, predict stereoselectivity, and explain experimentally observed outcomes. rsc.org

Transition State Analysis and Reaction Coordinate Mapping

Computational chemistry provides powerful tools for elucidating reaction mechanisms, including the characterization of transition states and the mapping of reaction coordinates. Transition state analysis involves locating the highest energy point along a reaction pathway, which represents the kinetic barrier for a chemical transformation. Reaction coordinate mapping, in turn, charts the energetic landscape connecting reactants, transition states, and products.

Despite the utility of these methods, a comprehensive search of the scientific literature reveals a notable absence of specific studies focused on the transition state analysis or reaction coordinate mapping of this compound. While general principles of these computational techniques are well-established and have been applied to a wide array of organic molecules, dedicated research detailing the mechanistic pathways involving this particular compound is not publicly available at this time. Such studies would be valuable for understanding its reactivity, for instance, in nucleophilic addition reactions to the formyl group or in transformations involving the nitrile or nitro functionalities. The computational exploration of its reaction mechanisms remains a prospective area for future research.

Quantitative Structure-Reactivity Relationships (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are predictive computational tools that correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. nih.govnih.gov These models are instrumental in drug discovery, materials science, and environmental fate assessment for predicting the behavior of new chemical entities. nih.govnih.gov

A thorough review of the existing scientific literature indicates that no specific QSAR or QSPR models have been developed and published for this compound. While numerous studies have successfully applied QSAR and QSPR methodologies to various classes of nitroaromatic compounds and benzonitrile derivatives, this specific molecule has not been the subject of such a modeling effort. kg.ac.rsderpharmachemica.com The development of QSAR/QSPR models for this compound could provide valuable insights into its potential biological activities and physical properties, guiding future experimental investigations. The lack of such dedicated studies represents a gap in the computational characterization of this compound.

Emerging Applications in Advanced Materials and Chemical Synthesis

Role as a Key Intermediate in Multi-Step Organic Synthesis

2-Formyl-5-nitrobenzonitrile serves as a pivotal precursor in the assembly of diverse and complex organic molecules. The distinct reactivity of its three functional groups—the formyl (aldehyde), the nitrile, and the nitro group—can be selectively addressed to build intricate molecular frameworks, making it a powerful tool for synthetic chemists.

The structure of this compound is particularly well-suited for the synthesis of fused heterocyclic systems, which are prevalent motifs in pharmaceuticals and biologically active compounds.

Isoindolinones: The isoindolinone core is a privileged scaffold in medicinal chemistry. researchgate.net Research has demonstrated that 2-formylbenzonitriles can undergo tandem reactions with anilines to construct N-aryl substituted isoindolinones. nih.gov An electrochemical-induced cascade reaction, for instance, provides a modern and sustainable method for this transformation. nih.gov This approach involves the initial formation of an imine between the formyl group and an aniline (B41778), followed by an intramolecular cyclization involving the nitrile group, ultimately yielding the isoindolinone structure. The presence of the nitro group on the this compound backbone offers a handle for further diversification of the final product. While many general methods exist for isoindolinone synthesis, rsc.orgorganic-chemistry.org the direct use of substituted 2-formylbenzonitriles provides a streamlined route to specific, functionalized derivatives. nih.gov

| Reactant 1 | Reactant 2 | Product Scaffold | Methodology | Key Feature |

|---|---|---|---|---|

| 2-Formylbenzonitrile | Anilines | N-Aryl Isoindolinone | Electrochemical-induced cascade reaction | Forms imine, followed by intramolecular cyclization of the nitrile group. nih.gov |

Isoindoles and Phthalides: Isoindoles are 10π-heteroaromatic systems that have found broad applications in materials science, particularly in the development of fluorescent dyes and phthalocyanines. rsc.org Numerous synthetic methods have been developed for isoindoles, often involving cyclization of precursors like isoindoline-N-oxides or starting from materials such as xylylene dibromide. wikipedia.orgchim.it Although this compound represents a logical starting point for constructing substituted isoindoles, direct and specific methodologies for this conversion are not yet extensively documented. The synthesis of phthalides, another important heterocyclic core, similarly has established routes, but specific examples originating from this compound remain an area for future exploration.

A key advantage of this compound is its capacity to be transformed into a variety of other advanced building blocks. The selective manipulation of its functional groups allows chemists to tailor its structure for subsequent steps in a synthetic sequence.

The formyl group is highly versatile; it can be oxidized to a carboxylic acid, reduced to a primary alcohol, or engaged in C-C bond-forming reactions such as Wittig or Grignard reactions. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. The nitro group is readily reduced to an aniline derivative, which can then be acylated, alkylated, or converted into a diazonium salt for a wide array of further transformations. vanderbilt.edu This tunable reactivity enables the generation of a library of derivatives from a single starting material, each poised for different synthetic applications.

| Functional Group | Reaction Type | Product Functional Group | Potential Reagents |

|---|---|---|---|

| Formyl (-CHO) | Oxidation | Carboxylic Acid (-COOH) | KMnO₄, CrO₃ |

| Formyl (-CHO) | Reduction | Alcohol (-CH₂OH) | NaBH₄, LiAlH₄ |

| Nitro (-NO₂) | Reduction | Amine (-NH₂) | H₂/Pd, SnCl₂ vanderbilt.edu |

| Nitrile (-CN) | Reduction | Amine (-CH₂NH₂) | LiAlH₄, Catalytic Hydrogenation |

| Nitrile (-CN) | Hydrolysis (acid/base) | Carboxylic Acid (-COOH) | H₃O⁺ or OH⁻, heat |

Development of Functional Materials and Polymers

The unique electronic and structural features of this compound make it an intriguing candidate for the development of novel functional materials, including polymers and organic frameworks.

While the direct polymerization of this compound is not a common strategy, its derivatives hold potential for creating functional polymeric systems. nih.gov A common approach in polymer chemistry is to synthesize monomers containing specific functional moieties and then incorporate them into a polymer chain. researchgate.net For example, the formyl or nitro groups of this compound could be chemically modified to introduce a polymerizable group, such as a vinyl, acrylate, or isopropenyl function. researchgate.net Copolymerization of such a monomer with other commodity monomers (e.g., methyl methacrylate) could lead to polymers with tailored properties, where the nitrobenzonitrile unit imparts specific characteristics like thermal stability, altered refractive index, or a site for post-polymerization modification.

This compound can serve as an excellent precursor for such organic linkers. For instance, oxidation of the formyl group yields 2-carboxy-5-nitrobenzoic acid, a bifunctional linker suitable for MOF synthesis. nih.gov The resulting MOF would feature pores decorated with nitro groups. The presence of these polar nitro functionalities can significantly enhance the material's affinity for specific molecules, such as carbon dioxide, through dipole-quadrupole interactions. researchgate.net Research has shown that MOFs functionalized with nitro groups can be highly effective for CO₂ capture. researchgate.net Thus, this compound is a valuable precursor for designing advanced MOFs with targeted functionalities.

Applications in Catalysis Research

The direct use of this compound as a catalyst is not well-established. However, its role as a building block for catalytic systems is a promising area. As mentioned, the compound can be used to construct nitro-functionalized MOFs. The strong electron-withdrawing nature of the nitro group can enhance the Lewis acidity of the metal centers within the MOF. researchgate.net This increased Lewis acidity can, in turn, boost the material's catalytic activity for a range of organic reactions that rely on Lewis acid catalysis. researchgate.net Therefore, while not a catalyst itself, this compound is an important precursor for creating advanced, solid-state catalysts with tunable acidic properties.

As a Substrate for Metal-Catalyzed Coupling Reactions

The application of "this compound" as a substrate in metal-catalyzed cross-coupling reactions is an area of growing interest, leveraging the reactivity of the aryl system for the formation of new carbon-carbon and carbon-heteroatom bonds. While specific documented examples for this particular molecule in all major coupling reactions are limited in publicly available research, the principles of these reactions on similarly functionalized nitroarenes and benzonitriles provide a strong basis for its potential utility. The presence of the nitro group, traditionally considered a challenging functionality in palladium catalysis, has seen recent advancements that allow for its participation as a leaving group in what are known as denitrative coupling reactions. acs.orgmdpi.comnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools in synthetic organic chemistry for the construction of complex molecular architectures. wikipedia.orgsemanticscholar.orgwikipedia.org The general catalytic cycle for these transformations typically involves three key steps: oxidative addition of an aryl halide or pseudohalide to a low-valent palladium complex, transmetalation with an organometallic reagent (in the case of Suzuki-Miyaura) or migratory insertion of an alkene or alkyne (for Heck and Sonogashira, respectively), and reductive elimination to yield the final product and regenerate the active catalyst. libretexts.orglibretexts.org

In the context of "this compound," the molecule could theoretically participate in these reactions through a C-X bond (where X is a halide, if present) or, more innovatively, through the cleavage of the C-NO2 bond. Recent progress has demonstrated that nitroarenes can serve as electrophilic coupling partners in Suzuki-Miyaura reactions, often requiring specialized catalyst systems, such as those employing bulky biarylphosphine ligands like BrettPhos, to facilitate the challenging oxidative addition of the Ar-NO2 bond. mdpi.comnih.gov

The Sonogashira coupling, which forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, has also been adapted for nitroarenes. wikipedia.org A palladium-catalyzed denitrative Sonogashira coupling has been developed, providing a pathway to aryl alkynes from nitroarenes. acs.org This methodology could potentially be applied to "this compound" to introduce acetylenic moieties, further expanding its synthetic utility.

The Mizoroki-Heck reaction, which couples aryl halides with alkenes, has also been successfully demonstrated with nitroarenes as substrates. semanticscholar.org A Pd/BrettPhos catalyst system has been shown to promote the alkenylation of nitroarenes. semanticscholar.org The application of such a denitrative Heck reaction to "this compound" would enable the introduction of vinyl groups.

While direct, peer-reviewed examples of "this compound" undergoing these specific named coupling reactions are not extensively documented, the reactivity of the closely related 2-(2-formyl-4-nitrophenoxy) alkanoic acids in the synthesis of 2-alkyl-5-nitrobenzofurans suggests the feasibility of such transformations. researchgate.net Furthermore, the synthesis of nitrobenzo[b]furans has been achieved through a Sonogashira cross-coupling of 2-iodonitrophenol acetates, highlighting the compatibility of the nitro group with these reaction conditions when a suitable leaving group is present on the aromatic ring. researchgate.net

Investigation of New Catalytic Systems for Benzonitrile (B105546) Derivatives

The development of novel and more efficient catalytic systems for the functionalization of benzonitrile derivatives is a dynamic area of research. The presence of multiple functional groups, as seen in "this compound," presents both challenges and opportunities for catalysis. The nitrile, formyl, and nitro groups can potentially coordinate to the metal center, influencing the catalyst's activity and selectivity.

Recent advancements in catalyst design have focused on overcoming the limitations of traditional systems, particularly for challenging substrates like nitroarenes. The development of palladium catalysts supported by N-heterocyclic carbene (NHC) ligands has shown significant promise. researchgate.net These Pd/NHC systems have demonstrated higher activity than catalysts based on phosphine (B1218219) ligands like BrettPhos in the cross-coupling of nitroarenes, which can be attributed to their strong electron-donating properties and structural robustness. nih.gov The enhanced performance of these catalysts allows for lower catalyst loadings and can lead to more efficient and practical synthetic methods. nih.gov

The investigation into denitrative coupling reactions is a key area of development. These reactions utilize the nitro group as a leaving group, offering a more atom-economical and potentially more sustainable alternative to traditional methods that rely on pre-functionalized haloarenes. acs.orgmdpi.com The successful application of these methods to a broad range of nitroarenes suggests that with the appropriate catalytic system, "this compound" could be a viable substrate for such transformations.

The table below summarizes findings for catalytic systems used in coupling reactions of nitroarenes, which could be applicable to "this compound".

| Coupling Reaction | Catalyst System | Substrate Class | Key Findings | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Palladium/BrettPhos | Nitroarenes | Enables the use of nitroarenes as electrophilic coupling partners through oxidative addition of the Ar-NO2 bond. | mdpi.comnih.gov |

| Sonogashira | Pd(en)(NO3)2 / BrettPhos | Nitroarenes | Facilitates denitrative Sonogashira coupling to form aryl alkynes. | acs.org |

| Mizoroki-Heck | Pd/BrettPhos | Nitroarenes | Promotes the alkenylation of nitroarenes. | semanticscholar.org |

| Suzuki-Miyaura | Pd/NHC | Nitroarenes | Exhibits higher activity than Pd/BrettPhos, allowing for lower catalyst loading. | nih.govresearchgate.net |

Furthermore, research into the catalytic functionalization of substituted benzaldehydes is also highly relevant. acs.orgacs.org Methodologies that allow for the selective transformation of other parts of the molecule while the aldehyde group remains intact or is temporarily protected are of significant interest. For instance, a two-step, one-pot reduction/cross-coupling procedure has been developed for the synthesis of functionalized benzaldehydes, where a stable aluminum hemiaminal intermediate protects the aldehyde functionality during a subsequent cross-coupling reaction. acs.orgresearchgate.net Such strategies could be adapted for "this compound" to enable selective modifications at other positions of the aromatic ring.

The ongoing exploration of new ligands, metal catalysts beyond palladium (such as nickel and copper), and innovative reaction conditions continues to expand the scope of what is possible in the synthesis of complex benzonitrile derivatives. These advancements will undoubtedly pave the way for the more widespread use of compounds like "this compound" in the creation of advanced materials and complex organic molecules.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The development of efficient and sustainable methods for the synthesis of 2-Formyl-5-nitrobenzonitrile is a primary area for future research. Traditional synthetic routes to polysubstituted aromatic compounds often involve multiple steps with harsh reaction conditions, leading to significant waste generation. Future efforts should focus on green chemistry principles to devise more environmentally benign synthetic strategies.

One promising avenue is the exploration of one-pot syntheses from readily available starting materials. For instance, developing a catalytic system that can achieve both formylation and nitration of a benzonitrile (B105546) precursor in a single reaction vessel would significantly improve efficiency. Research into novel catalysts, such as metal-organic frameworks (MOFs) or supported metal nanoparticles, could lead to milder reaction conditions and higher selectivity.

Furthermore, the use of alternative, greener reagents and solvents is crucial. For example, replacing traditional nitrating agents like nitric acid/sulfuric acid mixtures with solid-state nitrating agents or employing biocatalytic approaches could minimize the production of hazardous waste. nih.gov The exploration of solvent-free reaction conditions or the use of benign solvents like ionic liquids or deep eutectic solvents could also contribute to a more sustainable synthesis. rsc.org

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Approach | Potential Advantages | Key Research Focus |

|---|---|---|

| One-Pot Synthesis | Reduced reaction time, lower energy consumption, less waste. | Development of multifunctional catalysts. |

| Biocatalysis | Mild reaction conditions, high selectivity, use of renewable resources. | Engineering of enzymes for specific transformations. nih.gov |

| Green Reagents | Reduced toxicity and environmental impact. | Exploration of solid-state nitrating and formylating agents. |

Advanced Mechanistic Investigations of Complex Transformations

A thorough understanding of the reaction mechanisms governing the transformations of this compound is essential for controlling its reactivity and unlocking its full synthetic potential. The interplay between the electron-withdrawing nitro and nitrile groups and the reactive aldehyde functionality can lead to complex and fascinating chemical behavior.

Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms. Kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring can provide valuable insights into reaction pathways and the nature of transient intermediates. For example, understanding the mechanism of nucleophilic aromatic substitution (SNAr) on the benzene (B151609) ring, which is activated by the nitro and nitrile groups, could enable the selective introduction of various functional groups. wikipedia.orglibretexts.org

Computational methods, particularly Density Functional Theory (DFT), can be employed to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. researchgate.net Such studies can provide a detailed picture of the electronic effects of the substituents and guide the design of experiments to favor desired reaction outcomes.

Rational Design of Derivatives with Tailored Reactivity

The versatile structure of this compound makes it an excellent scaffold for the rational design of new molecules with specific, tailored reactivity. By strategically modifying the core structure, it is possible to fine-tune its electronic and steric properties to achieve desired chemical transformations.

For instance, the introduction of additional substituents on the aromatic ring could further modulate the reactivity of the aldehyde and nitrile groups. Electron-donating groups could enhance the nucleophilicity of the ring, while additional electron-withdrawing groups would further activate it towards nucleophilic attack. The aldehyde group can serve as a handle for a wide range of transformations, including reductive amination, Wittig reactions, and various condensation reactions, to build molecular complexity. The nitrile group can also be transformed into other functional groups, such as amines, amides, or tetrazoles, opening up further avenues for derivatization.

In silico molecule design tools can be employed to predict the properties and reactivity of virtual derivatives, allowing for the pre-selection of the most promising candidates for synthesis. novartis.comresearchgate.net This approach can accelerate the discovery of new molecules with potential applications in materials science, medicinal chemistry, and catalysis.

Integration with Flow Chemistry and Automated Synthesis

The integration of modern chemical technologies like flow chemistry and automated synthesis platforms can significantly enhance the efficiency, safety, and reproducibility of reactions involving this compound and its derivatives.

Flow chemistry, where reactions are carried out in continuous-flow reactors, offers several advantages over traditional batch processing. nih.gov These include precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. The small reactor volumes also enhance safety, particularly when dealing with potentially hazardous reactions like nitration. libretexts.org The development of continuous-flow processes for the synthesis and subsequent transformations of this compound would be a significant step towards its scalable and industrial production.

Automated synthesis platforms, which utilize robotics and software to perform chemical reactions, can accelerate the synthesis and screening of libraries of this compound derivatives. chemspeed.com High-throughput experimentation (HTE) can be used to rapidly optimize reaction conditions and identify novel transformations. nih.govnih.govchemrxiv.orgyoutube.com This technology would be particularly valuable for exploring the vast chemical space accessible from this versatile building block.

Table 2: Advantages of Integrating Modern Technologies

| Technology | Key Benefits | Application to this compound |

|---|---|---|

| Flow Chemistry | Enhanced safety, precise reaction control, improved scalability. | Safer nitration and formylation reactions, continuous production. libretexts.org |

Computational Chemistry for Predictive Modeling and Materials Discovery

Computational chemistry is poised to play a pivotal role in predicting the properties of this compound and its derivatives, thereby guiding the discovery of new materials with novel functionalities.

Quantum chemical calculations, such as DFT, can be used to predict a wide range of molecular properties, including electronic structure, spectroscopic characteristics, and reactivity indices. researchgate.net These predictions can help in understanding the fundamental nature of the molecule and in designing derivatives with desired electronic properties. For example, by computationally screening a virtual library of derivatives, it may be possible to identify candidates with specific optical or electronic properties suitable for applications in organic electronics.

Furthermore, computational modeling can be used to predict the behavior of these molecules in different environments, such as in solution or in the solid state. This can aid in the design of new functional materials, such as polymers or crystals, with tailored properties. The combination of computational prediction and experimental validation will be a powerful strategy for accelerating the discovery of new materials based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Formyl-5-nitrobenzonitrile, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Start with a benzonitrile precursor (e.g., 5-nitro-2-methylbenzonitrile). Introduce the formyl group via oxidation using MnO₂ or SeO₂ under controlled temperatures (80–100°C) .

- Step 2 : Optimize nitration using HNO₃/H₂SO₄ at 0–5°C to prevent over-nitration. Monitor regioselectivity via TLC or HPLC .

- Yield Considerations : Low yields (~40–60%) may arise from competing side reactions (e.g., ring sulfonation). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should researchers characterize this compound to confirm structure and purity?

- Analytical Workflow :

- NMR : Use and NMR to identify formyl (δ ~10 ppm) and nitro group effects on aromatic protons (e.g., deshielding at C-5) .

- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm mass accuracy. For C₈H₅N₂O₃, expected m/z = 177.0299 .

- HPLC : Assess purity (>95%) using a C18 column (MeCN:H₂O = 70:30, UV detection at 254 nm) .

Q. What safety protocols are critical when handling this compound in the lab?

- PPE and Engineering Controls :

- Use nitrile gloves, lab coats, and chemical splash goggles (EN 166 or NIOSH standards) .

- Conduct reactions in a fume hood to mitigate inhalation risks from nitro group decomposition products (e.g., NOₓ) .

- Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in nitration regioselectivity for derivatives of this compound?

- DFT Approach :

- Calculate Fukui indices to predict electrophilic attack sites. For example, the formyl group directs nitration to the para position via resonance stabilization .

- Compare activation energies of competing pathways (e.g., meta vs. para nitration) using Gaussian or ORCA software. Validate with experimental NMR shifts .

Q. What strategies optimize cross-coupling reactions using this compound as a building block?

- Suzuki-Miyaura Protocol :

- Convert the nitro group to a boronic ester via Miyaura borylation (Pd(dppf)Cl₂, B₂pin₂, KOAc, 80°C). Use THF/water (4:1) as solvent .

- Couple with aryl halides under Pd(PPh₃)₄ catalysis (K₂CO₃, 100°C, 12 h). Monitor conversion via LC-MS .

- Reductive Amination :

- React the formyl group with amines (e.g., methylpropargylamine) in MeOH/NaBH₃CN. Isolate via extraction (DCM/H₂O) and characterize by NMR .

Q. How do solvent polarity and temperature affect the stability of this compound in long-term storage?

- Stability Study Design :

- Store samples in anhydrous DMSO or under nitrogen at –20°C. Assess degradation monthly via HPLC (peak area reduction <5% over 6 months) .

- Avoid protic solvents (e.g., MeOH) to prevent formyl group hydration.

Data Contradiction Analysis

Q. Why do reported yields for this compound vary across literature, and how can reproducibility be improved?

- Troubleshooting :

- Cause 1 : Inconsistent nitration conditions (e.g., excess HNO₃ leading to byproducts). Standardize stoichiometry (1.2 eq HNO₃) .

- Cause 2 : Oxidation side reactions (e.g., formyl group over-oxidation to COOH). Use milder oxidants (e.g., TEMPO/NaClO) .

Applications in Organic Synthesis

Q. What role does this compound play in synthesizing heterocyclic scaffolds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.